
Methoxyphenamine
概要
準備方法
化学反応の分析
メトキシフェナミンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬および条件には、濃度測定のための液体クロマトグラフィータンデム質量分析(LC-MS / MS)が含まれます . これらの反応から生成される主要な生成物には、メトキシフェナミン塩酸塩が含まれます .
科学研究の応用
メトキシフェナミンには、いくつかの科学研究の応用があります。 法科学毒性学では、メタアンフェタミン煙への能動的暴露と受動的暴露を区別するために使用されます . 喘息、咳、鼻漏の対症療法のために、他の薬物と組み合わせて使用されることもあります . さらに、メトキシフェナミンは、慢性閉塞性肺疾患のラットモデルにおける抗炎症効果を理解するための研究に使用されています .
科学的研究の応用
Pharmaceutical Formulations
Methoxyphenamine is often formulated in combination with other agents to enhance its therapeutic efficacy. One significant formulation is the compound this compound capsule , which combines this compound hydrochloride with narcotine, aminophylline, and chlorphenamine maleate. This combination is designed to address various symptoms associated with asthma and respiratory infections.
Table 1: Composition of Compound this compound Capsules
Component | Amount (mg) |
---|---|
This compound Hydrochloride | 12.5 |
Narcotine | 7 |
Aminophylline | 25 |
Chlorphenamine Maleate | 2 |
The capsules are designed to suppress bronchospasm, alleviate cough, and reduce inflammation in the airways. The inclusion of narcotine provides peripheral antitussive effects, while aminophylline acts as a bronchodilator .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties beneficial for treating respiratory conditions:
- Bronchodilation : this compound can relieve bronchospasm, making it effective during asthma attacks.
- Antitussive Action : It suppresses cough reflexes, which are often exacerbated by respiratory infections.
- Anti-inflammatory Effects : Studies have shown that formulations containing this compound reduce airway inflammation and improve lung function .
Clinical Case Studies
Several clinical studies have documented the effectiveness of this compound in treating coughs associated with infections:
- In a study involving 94 patients with post-infection coughs, those treated with compound this compound showed significant improvement compared to those receiving azithromycin. The treatment group had a total effective rate of 95.7%, while the control group had an 83% rate .
- Another study demonstrated that this compound capsules significantly reduced cough frequency and improved lung tissue repair in animal models subjected to allergen-induced airway inflammation .
Metabolism and Safety Profile
The metabolism of this compound has been studied extensively. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6 into various metabolites such as O-desmethylthis compound and 5-hydroxythis compound. This metabolic pathway is crucial for understanding both its efficacy and potential side effects .
Safety assessments have indicated that adverse reactions are relatively low when this compound is used in clinical settings. In comparative studies, the incidence of adverse reactions was significantly lower in patients treated with this compound compared to those receiving standard antibiotic therapies .
作用機序
類似化合物との比較
Methoxyphenamine is similar to other compounds in the amphetamine class, such as 2-methoxyamphetamine (OMA), 3-methoxy-N-methylamphetamine (MMMA), and 4-methoxy-N-methylamphetamine (PMMA) . These compounds share similar chemical structures and pharmacological properties but differ in their specific receptor affinities and therapeutic uses .
生物活性
Methoxyphenamine, a compound structurally related to methamphetamine, has garnered attention for its biological activity, particularly in the context of its pharmacological effects and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Profile
- Chemical Formula : CHNO
- CAS Number : 4117
- Classification : Beta-adrenergic receptor agonist and bronchodilator
This compound acts primarily as a beta-adrenergic agonist, which facilitates bronchodilation. Its mechanism involves stimulating beta-adrenergic receptors, leading to relaxation of bronchial smooth muscle and subsequent improvement in airflow .
1. Bronchodilation
This compound has been identified as an effective bronchodilator. It is utilized in clinical settings to alleviate symptoms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). A study indicated that patients treated with this compound showed significant improvement in pulmonary function tests compared to control groups receiving alternative treatments .
2. Cough Treatment
In a clinical trial involving patients with chronic cough, this compound was administered as the first step in a sequential therapy regimen. The compound was found to be effective in reducing cough severity scores. The treatment protocol involved administering this compound alongside corticosteroids and proton-pump inhibitors when necessary. The initial success rate of this compound was reported at 38.7% to 49.7% across multiple centers .
Case Study 1: Chronic Cough Management
A multicenter study evaluated the efficacy of this compound in treating chronic cough across various healthcare settings. Patients received two capsules of this compound (12.5 mg per capsule) three times daily for one week. Results indicated a notable reduction in cough symptoms, demonstrating its potential as a first-line treatment .
Case Study 2: Doping Control Analysis
This compound is also relevant in sports medicine due to its classification as a prohibited substance by various sports organizations. A study on doping control highlighted the detection of this compound and its metabolites using gas chromatography-mass spectrometry (GC-MS), emphasizing the need for rigorous testing protocols in competitive sports .
Metabolism and Excretion
The metabolism of this compound involves cytochrome P450 enzymes, particularly CYP2D6. In vitro studies have shown that this compound undergoes extensive hepatic metabolism, producing several metabolites that can be detected in urine samples following administration .
A recent study focused on the urinary excretion patterns of this compound after active versus passive inhalation exposure, revealing significant differences in metabolite concentrations. This research underscores the importance of understanding drug metabolism for both therapeutic applications and legal implications regarding drug use .
Data Tables
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHAYUOVELTAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-10-3 (hydrochloride) | |
Record name | Methoxyphenamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023292 | |
Record name | Methoxyphenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methoxyphenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-30-1 | |
Record name | (±)-Methoxyphenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyphenamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyphenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methoxyphenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyphenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYPHENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Z5SRI26Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methoxyphenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Methoxyphenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。